molecular formula C19H19N5O4 B4195343 N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide

N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide

Cat. No. B4195343
M. Wt: 381.4 g/mol
InChI Key: SKXCDTGLQAZXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide, also known as AMBN or AMB-4, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit promising antitumor activity against various cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide can alter the expression of various genes involved in cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of gene expression. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide is its potent antitumor activity against various cancer cell lines. It also exhibits low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide. One possible direction is to investigate its potential applications in combination with other chemotherapy drugs to enhance its antitumor activity. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide, or N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide, is a promising small molecule compound that exhibits potent antitumor activity against various cancer cell lines. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, leading to alterations in gene expression and induction of apoptosis. While there are some limitations to its use, N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide has the potential to be a valuable therapeutic agent for cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Furthermore, it has been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12(25)20-10-9-18-22-16-11-14(5-8-17(16)23(18)2)21-19(26)13-3-6-15(7-4-13)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXCDTGLQAZXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.